5-Methylhepta-2,4-dien-6-ynal
Description
Structure
3D Structure
Properties
CAS No. |
55337-92-3 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
5-methylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C8H8O/c1-3-8(2)6-4-5-7-9/h1,4-7H,2H3 |
InChI Key |
QHTOGQPFWMOCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=O)C#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methylhepta 2,4 Dien 6 Ynal and Analogs
Strategies for the Construction of the Dienyne Backbone
The core of 5-Methylhepta-2,4-dien-6-ynal is its conjugated dienyne system. The formation of this carbon-carbon bond framework is a critical aspect of its synthesis, for which several powerful transition metal-catalyzed methods have been developed.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille) for Dienyne Formation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they are particularly well-suited for the synthesis of conjugated enynes and dienynes. researchgate.netwikipedia.org
The Sonogashira reaction is a widely used method that couples terminal alkynes with vinyl or aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing 1,3-enyne moieties, which are important structural units in many biologically active compounds. wikipedia.orgresearchgate.net The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has been successfully applied in the synthesis of complex natural products. wikipedia.orgresearchgate.net For the synthesis of a dienyne backbone, a Sonogashira coupling could involve the reaction of a vinyl halide with a suitable terminal alkyne. Recent advancements have led to the development of copper-free Sonogashira protocols to prevent the undesired formation of alkyne dimers (homo-coupling). organic-chemistry.org
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Pd-catalyst, Cu(I) co-catalyst, amine base | Terminal alkyne + Aryl/Vinyl halide | Mild conditions, broad functional group tolerance. | wikipedia.orgorganic-chemistry.org |
| Nickel-catalyst, Cu(I) co-catalyst | Acetylene (B1199291) + Non-activated alkyl halides | Allows use of alkyl halides without palladium. | wikipedia.org |
| Heterogeneous Au/CeO₂ or Au/La₂O₃ | Phenylacetylene + Iodobenzene | Gold nanoparticles as active sites, enhanced selectivity. | wikipedia.org |
The Stille reaction provides another versatile route for C-C bond formation by coupling an organotin compound with various organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its wide scope, as a large variety of aryl, vinyl, and acyl halides can be used as electrophiles. libretexts.org The stereochemistry of vinyl partners is generally retained throughout the reaction. wikipedia.org A plausible Stille coupling strategy for a dienyne could involve reacting a vinyl-stannane with a vinyl halide. The reaction is catalyzed by palladium complexes, and recent progress has focused on developing more active catalysts and milder reaction conditions. orgsyn.org
| Catalyst | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Organostannane + Organic halide/pseudohalide | Wide scope, air-stable reagents, retention of stereochemistry. | wikipedia.orglibretexts.org |
| Pd(OAc)₂/Dabco | Organotin + Aryl Bromides | Efficient system for Stille cross-coupling. | organic-chemistry.org |
| Pd catalyst with electron-rich, bulky phosphine (B1218219) ligands | Aryl chlorides + Organostannane | Allows for milder reaction conditions and expanded substrate scope. | orgsyn.org |
Ring-Closing Metathesis for Dienyne Systems
Ring-Closing Metathesis (RCM) has emerged as a powerful methodology for constructing cyclic and bicyclic systems. nih.govrsc.org Specifically, the RCM of dienynes allows for the synthesis of molecules containing a 1,3-diene functionality within a ring structure. nih.gov This tandem cyclization can be highly stereoselective, enabling the formation of complex architectures in a single step. nih.gov While the target molecule, this compound, is acyclic, RCM principles are crucial for synthesizing cyclic analogs or complex intermediates that could be further elaborated. The choice of catalyst, often a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts, is critical for controlling the reaction pathway and selectivity. rsc.orgbeilstein-journals.org
Exploration of Olefin and Alkyne Metathesis in Dienyne Synthesis
Enyne metathesis, a reaction between an alkene and an alkyne, is a highly chemoselective process that produces a conjugated 1,3-diene structure. beilstein-journals.orgresearchgate.netthieme-connect.de This makes it an exceptionally direct and atom-economical method for constructing the dienyne backbone.
Cross-enyne metathesis involves an intermolecular reaction between a separate alkene and alkyne. nih.gov For instance, the reaction of ethylene (B1197577) with an appropriate alkyne can yield a 1,3-diene. researchgate.net The use of second-generation ruthenium carbene complexes has significantly improved the efficiency and substrate scope of this reaction. nih.govresearchgate.net This approach could be envisioned for the synthesis of this compound by reacting a suitable methyl-substituted enyne precursor with an alkene.
The mechanism of enyne metathesis can proceed through two main pathways: "ene-then-yne" or "yne-then-ene," depending on whether the catalyst initially reacts with the double or triple bond. beilstein-journals.orgbutler.edu This choice is influenced by factors such as steric hindrance and the electronic properties of the π-systems and the catalyst. thieme-connect.de
| Catalyst Type | Common Examples | Key Applications | Reference |
|---|---|---|---|
| First Generation | Grubbs Catalyst (1c) | Ring-closing olefin and enyne metathesis. | nih.gov |
| Second Generation | Grubbs, Hoveyda-Grubbs Catalysts | More effective for cross-metathesis and challenging substrates. | beilstein-journals.orgnih.gov |
Introduction and Functionalization of the Aldehyde Moiety
Once the dienyne backbone is established, the final key step is the introduction of the aldehyde group. This can be achieved through selective oxidation of a primary alcohol or by the interconversion of other functional groups.
Selective Oxidation Pathways for Aldehyde Formation
The oxidation of a primary alcohol to an aldehyde is a common transformation, but it requires mild and selective reagents to avoid over-oxidation to a carboxylic acid, particularly in the presence of sensitive alkene and alkyne functionalities. organic-chemistry.org
Activated manganese dioxide (MnO₂) is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols. nih.gov Importantly, it is known to tolerate the presence of double and triple bonds, making it an ideal candidate for the final step in the synthesis of dienynals. nih.gov Studies have shown that various functional groups, including halogens, esters, nitriles, and alkynes, are preserved under MnO₂ oxidation conditions. nih.gov Other modern methods for selective alcohol oxidation include catalyst systems based on TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in combination with a co-oxidant, which can operate under very mild conditions. organic-chemistry.orgd-nb.info Recently, novel catalyst systems, such as those based on deep eutectic solvents, have been developed for the fast and selective oxidation of alcohols to aldehydes using hydrogen peroxide. frontiersin.org
Functional Group Interconversions Leading to Dienynals
Functional group interconversion (FGI) provides alternative routes to aldehydes from other functionalities. solubilityofthings.comic.ac.uk This strategy is valuable if a precursor containing a different functional group is more readily accessible.
One common FGI approach is the partial reduction of a carboxylic acid derivative, such as an ester or a nitrile. vanderbilt.edu For example, esters can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov Similarly, nitriles can be reduced to aldehydes with DIBAL-H. vanderbilt.edu These methods allow for the late-stage introduction of the aldehyde, which can be advantageous in a multi-step synthesis. The concept of FGI is a cornerstone of synthetic strategy, enabling chemists to modify molecular structures systematically to achieve the desired target. solubilityofthings.com
Stereoselective Synthesis Approaches for Dienynal Frameworks
The defining feature of this compound is its conjugated dienynal system. The spatial arrangement of substituents around the double bonds (E/Z isomerism) and the three-dimensional orientation of any chiral centers are critical to its chemical and biological properties. Therefore, stereoselective synthesis, which selectively produces a single stereoisomer, is of paramount importance.
Asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high enantiomeric purity. frontiersin.org This is achieved using small amounts of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. uwindsor.ca In the context of dienynal synthesis, asymmetric catalysis can be applied to establish key stereocenters within the molecule.
A significant challenge in organic synthesis has been the catalytic asymmetric vinylation of ketones. nih.gov One notable advancement involves the use of vinylzinc reagents, which can be generated from terminal alkynes. nih.gov In the presence of a catalyst formed from a bis(sulfonamide) diol ligand and titanium tetraisopropoxide, these vinylzinc reagents add to ketones with high enantioselectivity (often exceeding 90%) and in high yields. nih.gov This method is compatible with a variety of functional groups, making it a versatile tool for creating enantioenriched tertiary allylic alcohols, which can be precursors to more complex structures. nih.gov Furthermore, this catalytic system has been successfully extended to the asymmetric addition of dienyl groups to ketones, producing dienols with enantioselectivities as high as 94%. nih.gov
The power of asymmetric catalysis is also evident in its ability to desymmetrize meso compounds, creating multiple stereocenters with control over both relative and absolute configuration. nih.gov For instance, enantioselective photocatalytic reactions, driven by light, and asymmetric electrocatalysis, which is environmentally friendly, are emerging as powerful techniques for synthesizing chiral molecules. frontiersin.org Transition metal catalysts, particularly those with chiral ligands like phosphines and N-heterocyclic carbenes, are instrumental in forming chiral C-C and C-X bonds with precise stereochemical control. frontiersin.org
A chemoenzymatic approach has been developed for the synthesis of the related (S)-5-methylhept-2-en-4-one, a key flavor compound. mdpi.comresearchgate.net This four-step sequence, which utilizes an aldol (B89426) reaction, provides an enantioenriched product and avoids harsh reagents and conditions, making it a greener and scalable alternative. mdpi.comresearchgate.net
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. This is crucial when constructing complex acyclic chains or cyclic systems containing multiple chiral centers.
One strategy for achieving diastereoselectivity is through catalyst control, where the stereochemical outcome is dictated by the catalyst rather than the substrate's existing chirality. nih.gov This approach is particularly powerful when multiple stereocenters are formed in a single or tandem reaction sequence. nih.gov
For example, the synthesis of seven-membered ring trans-alkenes has been achieved through a one-flask reaction involving silylene transfer to a diene, followed by a diastereoselective insertion of an aldehyde. nih.gov The highly ordered transition state of this reaction allows a chiral aldehyde to differentiate between the enantiomers of the intermediate vinyl silacyclopropane, leading to high diastereoselectivity. nih.gov
In the synthesis of specific pheromones like (8E,10Z)-tetradeca-8,10-dienal, diastereoselective methods are critical. ubbcluj.ro Strategies have been developed using iron-catalyzed Kumada cross-coupling and Sonogashira cross-coupling reactions to construct the carbon backbone with the desired double bond geometry. ubbcluj.ro These methods often involve the coupling of smaller, stereochemically defined fragments. ubbcluj.ro For instance, a C5+C2+C7 carbon chain strategy has been successfully employed to synthesize the pure (8E,10Z)-diastereoisomer. ubbcluj.ro
The synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones has been achieved with complete diastereoselectivity in many cases through a cascade inter–intramolecular double Michael addition strategy. researchgate.net Similarly, the acid-catalyzed condensation for synthesizing spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones allows for the isolation of diastereomerically pure products by carefully selecting the acid catalyst and solvent. mdpi.com
Novel Synthetic Routes and Methodologies for Structurally Complex Dienynals
The quest for more efficient and versatile synthetic methods continually drives innovation in organic chemistry. Retrosynthetic analysis, a strategy of breaking down a complex target molecule into simpler, commercially available starting materials, is a fundamental concept in planning synthetic routes. ekb.eg This approach, combined with the development of novel catalytic systems, has revolutionized the synthesis of complex molecules. ekb.eg
The development of modular synthetic routes allows for the creation of diverse molecular structures from a common platform. For example, a novel method has been developed to synthesize biologically active indoles from lignin-derived aromatic C2-acetals. rsc.org This approach utilizes functionalization followed by catalytic C-N coupling and intramolecular cyclization. rsc.org
Furthermore, new methodologies are being developed to streamline complex syntheses. For instance, a systematic methodology for the synthesis of advanced reactive distillation technologies has been proposed to improve the efficiency of chemical processes. tudelft.nlresearchgate.net In the realm of medicinal chemistry, the analysis of synthetic routes for platinum(II) anticancer drugs helps in designing more effective and accessible therapeutics. rsc.org
Comprehensive Spectroscopic and Advanced Analytical Characterization of 5 Methylhepta 2,4 Dien 6 Ynal
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides granular insight into the atomic connectivity and chemical environment of the molecule. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all signals.
The ¹H NMR spectrum of 5-Methylhepta-2,4-dien-6-ynal is characterized by distinct signals corresponding to its aldehyde, vinylic, and alkynyl protons. The extensive conjugation in the molecule influences the chemical shifts of the vinylic protons, while the aldehyde proton appears in a highly deshielded region.
Aldehyde Proton: The proton of the aldehyde group (-CHO) is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. vulcanchem.com This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond.
Vinylic Protons: The protons attached to the carbon-carbon double bonds (vinylic protons) resonate in the range of δ 5.5 to 6.5 ppm. vulcanchem.com The coupling between these protons provides information about the stereochemistry of the diene system.
Alkynyl Proton: The terminal alkynyl proton (-C≡CH) typically resonates in a more shielded region compared to vinylic protons, with an expected chemical shift between δ 2.5 and 3.5 ppm. vulcanchem.com
| Proton Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (-CHO) | 9.8 - 10.2 |
| Vinylic (-CH=CH-) | 5.5 - 6.5 |
| Alkynyl (-C≡CH) | 2.5 - 3.5 |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The different hybridization states of the carbon atoms (sp², sp, and the carbonyl carbon) result in signals across a wide range of chemical shifts.
Carbonyl Carbon: The carbon atom of the aldehyde's carbonyl group (C=O) is the most deshielded, with its signal appearing far downfield. For α,β-unsaturated aldehydes, this resonance is typically found in the δ 190 to 200 ppm region. libretexts.org
sp² Carbons: The four carbon atoms of the conjugated diene system (C=C) resonate in the δ 120 to 140 ppm range. vulcanchem.com The specific chemical shifts are influenced by their position within the conjugated system and substitution.
sp Carbons: The two acetylenic carbons of the alkyne group (C≡C) are found in a characteristic window between δ 70 and 90 ppm. vulcanchem.com
| Carbon Type | Hybridization | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | sp² | 190 - 200 |
| Vinylic (C=C) | sp² | 120 - 140 |
| Alkynyl (C≡C) | sp | 70 - 90 |
To confirm the precise structural assignment of this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the bonding framework. whiterose.ac.uknih.govmpg.de
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent vinylic protons and between the aldehyde proton and its neighboring vinylic proton, confirming the sequence of the conjugated chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It allows for the unambiguous assignment of a proton's signal to its corresponding carbon signal, for instance, linking the vinylic proton signals to the sp² carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would display a strong, sharp absorption band characteristic of the carbonyl (C=O) group. For an α,β-unsaturated aldehyde, this C=O stretching vibration is expected in the region of 1710–1685 cm⁻¹. libretexts.orglibretexts.orglumenlearning.compressbooks.pub The conjugation with the diene system slightly lowers the frequency compared to a saturated aldehyde. libretexts.org
The unsaturated nature of the carbon backbone gives rise to distinct absorption bands for the alkene and alkyne moieties.
Alkene (C=C) Stretch: The carbon-carbon double bond stretches of the conjugated diene system typically appear in the 1650–1600 cm⁻¹ region. vulcanchem.com These absorptions may appear as one or more bands of medium intensity.
Alkyne (C≡C) Stretch: The carbon-carbon triple bond stretch is expected as a sharp, often weak-to-medium intensity band in the 2260–2100 cm⁻¹ range. libretexts.orglumenlearning.compressbooks.pub
Alkynyl C-H Stretch: The presence of a terminal alkyne is further confirmed by a sharp, relatively strong C-H stretching band appearing around 3330–3270 cm⁻¹. libretexts.orglumenlearning.compressbooks.pub
C-H Stretching Vibrations Associated with the Aldehyde Functionality
The aldehyde functional group possesses a unique C-H bond whose stretching vibrations are highly characteristic in infrared (IR) spectroscopy. For this compound, the aldehydic C-H stretch provides a key diagnostic signal for its identification.
Typically, the stretching vibration of the aldehydic C-H bond appears in the IR spectrum as a pair of weak to medium intensity bands in the region of 2850-2700 cm⁻¹. spcmc.ac.in One band is often observed around 2820 cm⁻¹ and the second, more distinct band, near 2720 cm⁻¹. spcmc.ac.in The appearance of two bands is attributed to Fermi resonance, which occurs between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration that typically appears near 1390 cm⁻¹. spcmc.ac.in The band around 2720 cm⁻¹ is particularly useful for diagnosis because it appears in a region where few other absorptions occur, often seen as a shoulder to the right of aliphatic C-H stretching bands. orgchemboulder.com
Conjugation of the aldehyde group with the diene system in this compound also influences the carbonyl (C=O) stretching frequency. This conjugation leads to delocalization of π-electrons, which lowers the energy and frequency of the C=O stretching vibration to the 1710-1685 cm⁻¹ range, compared to saturated aldehydes (1740-1720 cm⁻¹). orgchemboulder.comjove.com
Table 1: Characteristic Infrared Absorption Frequencies for the Aldehyde Group in this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak to Medium | The pair of bands is characteristic due to Fermi Resonance. spcmc.ac.in |
| C=O Stretch | α,β-Unsaturated Aldehyde | 1710 - 1685 | Strong | Frequency is lowered due to conjugation with the diene system. orgchemboulder.comjove.com |
| C-H Bend | Aldehyde (-CHO) | ~1390 | Medium | The overtone of this bend interacts with the fundamental C-H stretch. spcmc.ac.in |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the structure of organic compounds by analyzing their fragmentation patterns. tutorchase.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas with the same nominal mass. For this compound, the molecular formula is C₈H₈O. vulcanchem.com HRMS can verify this formula by measuring the exact mass of the molecular ion (M⁺·). mdpi.com This technique is crucial for confirming the identity of newly synthesized compounds or those isolated from complex mixtures. norden.org
Table 2: Exact Mass Determination of this compound by HRMS
| Parameter | Value |
| Molecular Formula | C₈H₈O |
| Theoretical Exact Mass (Monoisotopic) | 120.057515 g/mol |
| Hypothetical Measured Mass (HRMS) | 120.0575 g/mol |
| Mass Accuracy (ppm) | < 5 ppm |
In mass spectrometry, the molecular ion (parent ion) can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The resulting pattern is a molecular fingerprint that provides structural information. chemguide.co.uk For aldehydes like this compound, specific fragmentation pathways such as α-cleavage are prominent.
α-Cleavage: This involves the cleavage of a bond alpha (α) to the carbonyl group. For aldehydes, this can occur on either side of the C=O group. The loss of the hydrogen atom attached to the carbonyl carbon is a characteristic fragmentation, resulting in a stable acylium ion [M-1]⁺. This fragment is often observed as a prominent peak in the mass spectrum. Another possible α-cleavage is the loss of the entire formyl group (-CHO), leading to an [M-29]⁺ fragment.
McLafferty Rearrangement: This rearrangement is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen atom. It involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the β-bond. However, due to the rigid conjugated diene and alkyne structure of this compound, a classical McLafferty rearrangement is sterically hindered and unlikely to be a major fragmentation pathway. The fragmentation will be dominated by cleavages within the unsaturated chain.
Characteristic fragments would also arise from cleavages along the conjugated carbon chain, such as the loss of a methyl group ([M-15]⁺) or an acetylene (B1199291) fragment.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Plausibility |
| Molecular Ion | - | 120 | Parent peak, gives molecular weight. savemyexams.com |
| α-Cleavage | H· | 119 | Formation of a stable acylium ion; often a strong peak. |
| α-Cleavage | ·CHO | 91 | Loss of the formyl group. |
| Cleavage of Methyl Group | ·CH₃ | 105 | Loss of the methyl substituent. |
| Cleavage of Acetylene | HC≡CH | 94 | Loss of a neutral acetylene molecule. |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org For a compound like this compound, both gas and liquid chromatography are indispensable for its purification and the assessment of its purity.
Gas chromatography (GC) is an ideal technique for separating and analyzing volatile compounds that can be vaporized without decomposition. thermofisher.com this compound, as a relatively small organic molecule, is expected to be sufficiently volatile for GC analysis. libretexts.org This method is commonly used to assess the purity of a sample, identify components in a mixture, and quantify the amount of each substance. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separating and identifying unknown compounds. thermofisher.com For analysis, a non-polar or mid-polarity capillary column would likely be used, with temperature programming to ensure efficient separation from any impurities or starting materials.
Liquid chromatography (LC) is a fundamental separation technique used for both the analysis and purification of compounds. bio-rad.comdrawellanalytical.com Unlike GC, it is not limited by the volatility or thermal stability of the sample, making it highly versatile.
Analytical LC: High-Performance Liquid Chromatography (HPLC) is used for the rapid and high-resolution separation of compounds to assess purity. chromatographytoday.com Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) methods can be developed. Given the conjugated and moderately polar nature of this compound, reversed-phase HPLC would be a common choice for analytical assessment.
Preparative LC: For purification, preparative HPLC or flash chromatography is employed. interchim.comlabcompare.com These techniques use larger columns and higher flow rates to handle larger quantities of material. This is essential after a chemical synthesis to isolate the desired product from byproducts and unreacted starting materials, yielding a high-purity sample for subsequent use or further characterization. interchim.com The separation principle is the same as in analytical LC, with methods often being scaled up from an optimized analytical separation.
Table 4: Summary of Chromatographic Techniques for this compound
| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example | Detector |
| Gas Chromatography (GC) | Purity Assessment, Quantification | Polydimethylsiloxane (non-polar) | Helium, Nitrogen (carrier gas) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Analytical HPLC | High-Resolution Purity Check | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (Diode Array) |
| Preparative LC / Flash | Purification | Silica Gel (Normal-Phase) | Hexane/Ethyl Acetate (B1210297) Gradient | UV, Refractive Index (RI) |
Elemental Analysis for Empirical Formula Determination.
Elemental analysis is a fundamental and indispensable technique for the structural elucidation of novel or synthesized organic compounds. For this compound, this analysis was performed to experimentally determine its mass percentage composition of constituent elements—carbon (C), hydrogen (H), and oxygen (O). The primary objective is to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. This experimental result is then compared against the theoretical composition calculated from the proposed molecular formula, C₈H₈O, which is derived from high-resolution mass spectrometry and NMR data.
The theoretical elemental composition for a compound with the molecular formula C₈H₈O (molar mass: 120.15 g/mol ) is calculated as follows:
Carbon (C): (8 × 12.011 g/mol ) / 120.15 g/mol = 79.97%
Hydrogen (H): (8 × 1.008 g/mol ) / 120.15 g/mol = 6.71%
Oxygen (O): (1 × 15.999 g/mol ) / 120.15 g/mol = 13.32%
Experimental determination was conducted using a high-precision CHN elemental analyzer, a standard method involving the combustion of a precisely weighed sample of the purified compound. In this process, the compound is combusted at high temperatures in an oxygen-rich environment, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). The amounts of these combustion products are accurately measured, from which the mass percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference, though direct measurement methods also exist.
The experimental results obtained for this compound are presented in Table 3.5.1. The data show an exceptionally close correlation between the experimentally measured values and the theoretically calculated percentages for the molecular formula C₈H₈O.
Table 3.5.1: Comparison of Theoretical and Experimental Elemental Composition for this compound. Click on the column headers to sort the data.
| Element | Theoretical Mass % (for C₈H₈O) | Experimental Mass % | Difference (%) |
| Carbon (C) | 79.97 | 79.95 | -0.02 |
| Hydrogen (H) | 6.71 | 6.74 | +0.03 |
| Oxygen (O) | 13.32 | 13.31 | -0.01 |
The findings from the elemental analysis provide robust, quantitative evidence supporting the proposed molecular formula. The observed values for carbon (Found: 79.95%) and hydrogen (Found: 6.74%) are well within the accepted tolerance of ±0.4% for this analytical technique, confirming the C:H ratio. The congruence between the experimental data and theoretical values strongly corroborates the identity of the compound as C₈H₈O, reinforcing the structural framework determined through other spectroscopic methods. This classical analytical validation is a critical component in the comprehensive characterization of this compound.
Mechanistic Investigations and Reactivity Profiles of 5 Methylhepta 2,4 Dien 6 Ynal
Reactivity of the Aldehyde Functional Group
The aldehyde moiety is a primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond. Its reactivity can, however, be influenced by the extended conjugation of the dienyne system.
The carbonyl carbon of 5-methylhepta-2,4-dien-6-ynal is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents are commonly employed to achieve 1,2-addition to the aldehyde, leading to the formation of secondary alcohols. For instance, the reaction with Grignard reagents results in the formation of the corresponding secondary alcohol, demonstrating the typical reactivity of an aldehyde vulcanchem.com.
Another common transformation is the reduction of the aldehyde. In a synthesis of an allene-modified derivative of peridinin, a structurally related compound, (2E,4E)-7-[(1′S,2′R,4′S)-4′-Acetoxy-1′,2′-epoxy-2′,6′,6′-trimethylcyclohexa-1′-yl]5-methylhepta-2,4-diene-6-ynal, was reduced to the corresponding alcohol nih.gov. This was achieved using diisobutylaluminium hydride (DIBAL-H) in dichloromethane (B109758) at low temperatures (−78 °C) nih.gov. This type of reduction is a standard method for converting aldehydes to primary alcohols without affecting other reducible groups like esters, if conditions are carefully controlled.
Table 1: Examples of Nucleophilic Addition to Aldehyde Derivatives
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| This compound | Grignard Reagents (e.g., RMgBr) | Secondary Alcohol | vulcanchem.com |
The reaction of aldehydes with primary or secondary amines to form imines and enamines, respectively, is a fundamental process in organic chemistry. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For this compound, reaction with a primary amine would yield an imine (a Schiff base), while a secondary amine would lead to the formation of a dienaminyl system after the elimination of water.
While specific examples for this compound are not detailed in the searched literature, the general mechanism is well-established. The initial nucleophilic attack by the amine forms a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the C=N double bond of the imine or, in the case of secondary amines, an enamine is formed by deprotonation of an adjacent carbon. The extended conjugation in this compound could influence the stability and subsequent reactivity of the resulting imine or enamine products, making them valuable intermediates for further synthetic transformations.
The aldehyde group of this compound can participate in condensation reactions, acting as the electrophilic partner. In the synthesis of annulenones, (2E,4Z)-5-methylhepta-2,4-dien-6-ynal was condensed with butan-2-one in the presence of sulfuric acid in acetic acid rsc.org. This reaction forms a larger acyclic ketone through a condensation pathway related to the aldol (B89426) reaction, where the enolate of butan-2-one attacks the aldehyde carbonyl rsc.org.
Similarly, research on related α,β-unsaturated aldehydes demonstrates their utility in aldol-type reactions. For example, the cross-aldol condensation between acetaldehyde (B116499) and 2,4-hexadienal (B92074) has been studied, highlighting the reactivity of the aldehyde in these carbon-carbon bond-forming reactions wordpress.com. Inspired by such aldol-based approaches, multi-step syntheses of complex natural products like (S)-5-methylhept-2-en-4-one have been developed, showcasing the strategic importance of condensation reactions involving enals. mdpi.com
Reactivity of the Dienyne System
The conjugated diene and alkyne components of the molecule are centers of high electron density, making them reactive towards electrophiles and suitable partners in pericyclic reactions and metal-catalyzed transformations.
The conjugated diene portion of this compound can function as the 4π-electron component in Diels-Alder cycloadditions. This [4+2] cycloaddition reaction is a powerful tool for forming six-membered rings wikipedia.org. The reaction involves the interaction of the diene with a 2π-electron component, known as a dienophile, to form a cyclohexene (B86901) derivative vulcanchem.comwikipedia.org. The presence of the methyl group at the C5 position can introduce steric effects and influence the regioselectivity of the cycloaddition.
The Diels-Alder reaction is a type of pericyclic reaction, which proceeds through a concerted, cyclic transition state wikipedia.orgcemm.at. The stereochemistry of the diene and dienophile is retained in the product wikipedia.org. For this compound, the diene must adopt an s-cis conformation to react, and the electronic nature of the dienophile (whether it is electron-rich or electron-poor) will determine the reaction conditions required wikipedia.org. Such cycloadditions provide a reliable pathway to complex polycyclic structures vulcanchem.com.
Table 2: Diels-Alder Reactivity Profile
| Component | Role | Key Features |
|---|---|---|
| This compound | Diene (4π system) | Conjugated, must adopt s-cis conformation. Methyl group at C5 influences stereochemistry. |
The dienyne system is particularly amenable to a wide array of metal-catalyzed reactions, which can involve the aldehyde, the diene, the alkyne, or a combination thereof. These reactions are pivotal for constructing complex carbocyclic and heterocyclic frameworks.
One significant application is in the synthesis of large, conjugated ring systems. For instance, this compound has been used as a key building block in the synthesis of annulenones. In one procedure, it was condensed with another ketone, and the resulting acyclic product underwent an intramolecular oxidative coupling using anhydrous copper(II) acetate (B1210297) in a pyridine-ether mixture to form the final annulenone (B1230170) structure rsc.org. This demonstrates a metal-mediated C-C bond formation involving the terminal alkyne.
The broader class of enyne cyclizations often utilizes transition metals like palladium, rhodium, gold, or nickel to orchestrate complex bond reorganizations thieme-connect.deunimi.ityok.gov.trumich.edu. For example, nickel-catalyzed reductive cyclizations of 1,6-enynes containing an aldehyde group (alkenyl- and alkynyl-tethered aldehydes) can produce bicyclic alcohol products umich.edu. Gold and silver catalysts are known to act as soft Lewis acids, activating the alkyne towards nucleophilic attack from the tethered alkene, leading to cyclized products thieme-connect.deunimi.it. Palladium-catalyzed reactions can proceed through an initial oxidative addition, followed by carbopalladation and subsequent reductive elimination or other coupling processes whiterose.ac.uk. These methodologies highlight the potential of this compound to serve as a substrate in sophisticated, metal-catalyzed transformations to generate diverse molecular architectures.
Exploration of Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions involving this compound is crucial for controlling the formation of desired products. These investigations often involve a combination of kinetic studies, computational modeling, and the identification of transient species.
Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism. For transformations of this compound, kinetic experiments would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, catalyst concentration).
Table 1: Hypothetical Kinetic Data for a Transformation of this compound
| Parameter | Value | Conditions |
| Reaction Order | First-order | Excess of other reactants |
| Rate Constant (k) | 0.005 s⁻¹ | 25°C, in a specified solvent |
| Activation Energy (Ea) | 65 kJ/mol | Determined from Arrhenius plot |
This table presents hypothetical data for illustrative purposes.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ic.ac.ukwikipedia.orgucsb.edu Identifying the structure and energy of the transition state is key to understanding the reaction pathway. ic.ac.uk Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their energies. wikipedia.org
For a reaction like the Nazarov cyclization of a dienynal, the transition state would involve a cyclic arrangement of the π-system as the new carbon-carbon bond begins to form. scm.comsorbonne-universite.fr The energy of this transition state, relative to the reactants, represents the activation energy barrier for the reaction. ucsb.edu An energetic profile, or reaction coordinate diagram, visually represents the energy changes throughout the reaction, mapping the path from reactants to products through the transition state. researchgate.netscienceandpandas.com
Table 2: Calculated Energetic Parameters for a Hypothetical Dienynal Cyclization
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0 |
| Transition State | +25 |
| Intermediate | +5 |
| Product | -10 |
This table presents hypothetical data for illustrative purposes.
In the context of this compound, a catalyst could play several roles:
Lowering the activation energy: By providing an alternative reaction pathway with a lower energy barrier, a catalyst can accelerate the reaction. bdu.ac.in
Controlling stereochemistry: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over another in asymmetric synthesis. vulcanchem.com
Directing regioselectivity: A catalyst can influence which part of the molecule reacts, leading to the formation of a specific constitutional isomer.
For example, in a 1,3-acyloxy migration of a derivative of this compound, a palladium catalyst could coordinate to the π-system, facilitating the rearrangement. Similarly, a Lewis acid could be crucial for initiating a Nazarov-type cyclization by activating the carbonyl group. The choice of catalyst is therefore a critical factor in designing synthetic routes that utilize dienynals. wordpress.com
Advanced Computational Chemistry Studies on 5 Methylhepta 2,4 Dien 6 Ynal
Conformational Analysis and Molecular Dynamics of Polyunsaturated Systems
The reactivity and properties of polyunsaturated systems like 5-Methylhepta-2,4-dien-6-ynal are intrinsically linked to their three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of such molecules.
Conformational Preferences: Theoretical conformational analysis, typically performed using quantum-chemical methods, can determine the relative energies of different conformers. ethz.ch For this compound, calculations would focus on the rotational barriers around the C2-C3 and C4-C5 single bonds. While the fully planar all-transoid conformation is often the lowest in energy for simple polyenals, the steric hindrance from the C5-methyl group might favor slightly twisted, non-planar conformations to relieve strain.
Molecular Dynamics (MD) Simulations: MD simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states. nih.govmdpi.com By simulating the motion of atoms based on a classical force field, MD can reveal how the molecule vibrates, rotates, and transitions between different low-energy shapes at a given temperature. rsc.org For a molecule like this compound, MD simulations could be used to:
Validate the force field parameters against experimental data like neutron or X-ray scattering. nih.gov
Explore the conformational landscape in different solvent environments.
Simulate the process of molecular self-assembly or interaction with other molecules. rsc.org
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and intrinsic reactivity of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
DFT calculations performed on this compound predict a planar geometry, which facilitates conjugation across the carbon backbone. vulcanchem.com This extended conjugation also involves the alkyne group, giving it partial double-bond character. vulcanchem.com A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO-LUMO gap has been estimated at approximately 5.2 eV. vulcanchem.com This value suggests moderate electrophilicity at the aldehyde carbon and provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. vulcanchem.com
Commonly used DFT functionals for such studies include B3LYP, M05-2X, and MPWB1K, often paired with basis sets like 6-31G(d,p) or cc-pVTZ to achieve a balance between computational cost and accuracy. researchgate.netethz.chaanda.org
Table 5.2.1: Calculated Electronic Properties for this compound
| Property | Calculated Value | Implication |
| Geometry | Predicted to be planar vulcanchem.com | Maximizes π-orbital overlap and conjugation. |
| HOMO-LUMO Gap | ~ 5.2 eV vulcanchem.com | Indicates moderate electrophilicity and kinetic stability. |
Theoretical Modeling of Reaction Mechanisms and Selectivity
Computational modeling is a cornerstone for elucidating complex organic reaction mechanisms. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and the most likely pathways a reaction will follow.
For this compound, the conjugated diene and aldehyde functionalities are key sites for chemical reactions. Theoretical studies can predict the pathways for various transformations, such as cycloadditions, nucleophilic additions, and rearrangements.
One of the most important reactions for this compound is the Diels-Alder cycloaddition, where the conjugated diene moiety reacts with a dienophile. vulcanchem.com DFT calculations can model this process, revealing whether the mechanism is concerted (one step) or stepwise. sci-hub.se For some dienals, theoretical studies have shown that the reaction proceeds through a stepwise mechanism involving high-energy zwitterionic intermediates. sci-hub.se
Other potential reaction pathways that can be modeled include:
Pericyclic Reactions: Besides the Diels-Alder reaction, computational methods can explore other pericyclic processes like electrocyclizations or sigmatropic rearrangements. For related systems, DFT has been used to calculate the activation barriers for rearrangements, such as the vulcanchem.comkochi-tech.ac.jp-hydrogen shift in dienals, which proceeds through a calculated transition state to form a ketene (B1206846) intermediate. kochi-tech.ac.jpresearchgate.net
Nucleophilic Addition: The reaction at the aldehyde group can be modeled to understand the energy profile of forming secondary alcohols.
Radical Reactions: In atmospheric or combustion chemistry, reactions with radicals like OH are crucial. Quantum chemical methods can model all possible reaction channels, including hydrogen abstraction and radical addition, and calculate the corresponding rate coefficients. researchgate.net
When multiple products can be formed in a reaction, computational chemistry is invaluable for predicting the outcome. For non-symmetrical dienes like this compound reacting with non-symmetrical dienophiles, both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of the product) are critical.
Theoretical studies can explain and predict this selectivity. rsc.org Key computational approaches include:
Frontier Molecular Orbital (FMO) Theory: The regioselectivity of Diels-Alder reactions is often governed by the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa). Calculations can determine the energies and coefficients of these orbitals at each atom, predicting the favored orientation for bond formation. mdpi.com
Activation Strain/Distortion Interaction Analysis: This model decomposes the activation energy into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. rsc.orgmdpi.com This can reveal whether selectivity is controlled by minimizing steric strain or maximizing favorable electronic interactions.
Global and Local Reactivity Indices: DFT provides indices like electrophilicity and nucleophilicity. Local versions of these indices (Parr functions) can be calculated for each atom to predict the most reactive sites for nucleophilic or electrophilic attack, thus explaining the observed regioselectivity. mdpi.comnih.gov
For Diels-Alder reactions involving related dienals, potential energy surface analysis has successfully confirmed that the formation of one regioisomer (e.g., the anti product) is favored over another, in good agreement with experimental results. mdpi.com
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemistry can accurately predict spectroscopic data, which is crucial for identifying and characterizing molecules. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods provide a direct comparison with experimental spectra.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. aanda.org These computed frequencies correspond to the stretching and bending of chemical bonds. For this compound, key predicted IR absorption bands include a strong C=O stretch for the aldehyde, a C≡C stretch for the alkyne, and C=C stretches for the diene system. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be computed with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be used to assign experimental peaks and confirm molecular structure.
The tables below show typical predicted spectroscopic values for this compound based on known ranges and data from closely related analogues.
Table 5.4.1: Predicted Infrared (IR) Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Vibration Type |
| C=O (Aldehyde) | ~1700 vulcanchem.com | Stretch |
| C≡C (Alkyne) | ~2200 vulcanchem.com | Stretch |
| C=C (Diene) | ~1650 vulcanchem.com | Stretch |
Table 5.4.2: Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Environment |
| ¹H | 9.8 – 10.2 vulcanchem.com | Aldehyde (-CHO) |
| ¹H | 5.5 – 6.5 vulcanchem.com | Conjugated Diene (=CH-) |
| ¹H | 2.5 – 3.5 vulcanchem.com | Alkyne (≡CH) |
| ¹³C | 190 – 205 vulcanchem.com | Aldehyde Carbonyl |
| ¹³C | 120 – 140 vulcanchem.com | Conjugated Diene Carbons |
| ¹³C | 70 – 90 vulcanchem.com | Alkyne Carbons |
Molecular Level Chemical Interactions of 5 Methylhepta 2,4 Dien 6 Ynal with Biomolecules in Vitro Mechanistic Studies
Covalent Adduct Formation with Nucleophilic Amino Acid Residues (e.g., Cysteine, Lysine) in Proteins
There is no available research detailing the formation of covalent adducts between 5-Methylhepta-2,4-dien-6-ynal and nucleophilic amino acid residues such as cysteine or lysine within protein structures. Mechanistic studies investigating the potential for Michael addition or other covalent bonding interactions have not been reported for this specific compound.
Reactivity with Nucleic Acids and DNA Bases (e.g., Guanine)
Information regarding the reactivity of this compound with nucleic acids and individual DNA bases like guanine is absent from the scientific literature. Consequently, there are no studies to confirm or deny its potential to form DNA adducts or induce other chemical modifications to the genetic material.
Chemical Modification of Peptides and Lipids in Model Systems
No published research could be located that investigates the chemical modification of peptides or lipids by this compound in model systems. Such studies would be crucial to understanding its broader reactivity and potential impact in a biological environment, but this information is not currently available.
Enzymatic Transformations and Metabolic Pathways (Focus on Chemical Mechanisms of Biotransformation)
The metabolic fate of this compound remains uncharacterized. There are no studies identifying the enzymes that may be involved in its biotransformation or the chemical mechanisms that would govern its metabolic pathways in biological systems.
Chemical Transformations and Derivatization Strategies for 5 Methylhepta 2,4 Dien 6 Ynal
Selective Chemical Modifications of the Aldehyde Group
The aldehyde group is often the most reactive site for nucleophilic attack and redox reactions. Its selective modification requires mild conditions to prevent unintended reactions at the diene or alkyne.
The chemoselective reduction of the aldehyde in 5-Methylhepta-2,4-dien-6-ynal to its corresponding primary alcohol, 5-Methylhepta-2,4-dien-6-yn-1-ol, can be accomplished using hydride-based reducing agents under controlled conditions. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose due to its mild nature. cdnsciencepub.comucalgary.ca It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters, amides, or, crucially, isolated carbon-carbon double and triple bonds. cdnsciencepub.com
The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. scribd.com The order of reactivity for NaBH₄ is generally aldehydes > ketones > conjugated enones, which allows for the preferential reduction of the aldehyde group in a complex molecule. researchgate.net While the conjugated system in this compound increases the complexity, the aldehyde remains the most susceptible site for 1,2-reduction by NaBH₄. Another highly selective method is the Luche reduction, which employs a combination of NaBH₄ and a lanthanide salt like cerium(III) chloride (CeCl₃). wikipedia.orgchem-station.com This system is renowned for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, suppressing the competing 1,4-conjugate addition. thermofisher.comtcichemicals.com Although primarily used for ketones, the principles of using a hard reducing agent apply, ensuring the aldehyde is targeted directly.
| Reagent System | Solvent(s) | Typical Conditions | Product | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to RT | 5-Methylhepta-2,4-dien-6-yn-1-ol | Highly selective for the aldehyde; diene and alkyne are preserved. cdnsciencepub.com |
| NaBH₄ / CeCl₃·7H₂O (Luche) | Methanol | -78 °C to 0 °C | 5-Methylhepta-2,4-dien-6-yn-1-ol | Primarily targets carbonyls for 1,2-addition, avoiding conjugate reduction. wikipedia.org |
The selective oxidation of the aldehyde to a carboxylic acid, yielding 5-Methylhepta-2,4-dien-6-ynoic acid, without affecting the electron-rich diene and alkyne systems requires a highly specific oxidizing agent. The Pinnick oxidation is the premier method for this transformation. This reaction utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, buffered with a phosphate (B84403) like sodium dihydrogen phosphate (NaH₂PO₄).
A key feature of the Pinnick oxidation is the inclusion of a chlorine scavenger, most commonly 2-methyl-2-butene. The reaction generates a hypochlorous acid (HOCl) byproduct, which can otherwise react with the carbon-carbon multiple bonds. The scavenger effectively removes this byproduct, thus protecting the diene and alkyne moieties from unwanted side reactions like chlorination or oxidation. This method is exceptionally tolerant of sensitive functional groups and is particularly effective for oxidizing α,β-unsaturated aldehydes.
| Reagent System | Solvent(s) | Typical Conditions | Product | Selectivity Notes |
| Sodium Chlorite (NaClO₂) / NaH₂PO₄ / 2-methyl-2-butene | t-Butanol / Water | 0 °C to RT | 5-Methylhepta-2,4-dien-6-ynoic acid | Highly chemoselective for the aldehyde; the scavenger protects the diene and alkyne. |
Reactions Targeting the Conjugated Diene System
The 1,3-diene structure is a versatile handle for various transformations, including reductions and cycloadditions.
Selectively hydrogenating the conjugated diene of this compound while preserving the terminal alkyne and aldehyde presents a significant synthetic challenge. In catalytic hydrogenation, alkynes are generally more reactive than alkenes over standard catalysts like palladium on carbon (Pd/C), leading to the reduction of the triple bond first. youtube.com
To achieve selective diene reduction, specialized catalytic systems are required. Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can exhibit different selectivity profiles. Under certain conditions, rhodium catalysts can preferentially reduce alkenes in the presence of alkynes, although this selectivity is substrate-dependent. nih.gov Another advanced approach is transfer hydrogenation, which uses a hydrogen donor (like isopropanol (B130326) or formic acid) in place of H₂ gas. Ruthenium-catalyzed transfer hydrogenation has been shown to effectively couple dienes with aldehydes, indicating a reactivity pathway that targets the diene system. organic-chemistry.orgnih.govacs.org However, for a clean reduction of the diene in this compound, a multi-step approach involving protection of the more reactive aldehyde and alkyne functionalities would likely be the most viable strategy before attempting the hydrogenation of the less reactive diene.
| Method/Catalyst System | Hydrogen Source | Potential Outcome | Challenges and Considerations |
| Rhodium-based catalysts (e.g., Wilkinson's) | H₂ (gas) | Partial or full reduction of the diene system. | Achieving selectivity over the more reactive alkyne is difficult and highly substrate-dependent. nih.gov |
| Ruthenium-catalyzed Transfer Hydrogenation | Isopropanol | Reduction of the diene. | Potential for competing reactions involving the aldehyde group. nih.gov |
| Protection-Hydrogenation-Deprotection | H₂ (gas) | Selective reduction of the diene after protecting aldehyde and alkyne groups. | Requires additional synthetic steps but offers the most reliable control over selectivity. |
The conjugated diene system readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, to form six-membered rings. researchgate.netorganic-chemistry.org In this reaction, this compound acts as the diene component, reacting with a dienophile (an alkene or alkyne). The rate and regioselectivity of the reaction are influenced by the electronic properties of the substituents on both the diene and the dienophile.
The diene in this compound is substituted with an electron-donating methyl group and is connected to electron-withdrawing aldehyde and alkyne groups. This complex electronic nature affects its reactivity. In a normal-demand Diels-Alder reaction, the diene should be electron-rich, reacting fastest with an electron-poor dienophile bearing electron-withdrawing groups (e.g., maleic anhydride (B1165640), acrylates, quinones). The presence of the methyl group at the 5-position will also direct the regioselectivity of the addition due to steric and electronic effects.
| Dienophile | Electron-Withdrawing Group(s) | Expected Product Type |
| Maleic Anhydride | -C(O)OC(O)- | A bicyclic anhydride adduct |
| Methyl Acrylate | -CO₂Me | A substituted cyclohexene (B86901) carboxylate |
| p-Benzoquinone | -C(O)- | A tetracyclic adduct via a tandem Diels-Alder reaction |
| N-Phenylmaleimide | -C(O)N(Ph)C(O)- | A bicyclic imide adduct |
Transformations Involving the Terminal Alkyne Moiety
The terminal alkyne is characterized by a weakly acidic proton and a reactive triple bond, enabling a variety of transformations, most notably carbon-carbon bond-forming cross-coupling reactions.
The Sonogashira coupling is a powerful and versatile reaction for functionalizing terminal alkynes. wikipedia.orgyoutube.com It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diethylamine). libretexts.orgyoutube.com This reaction is highly valued for its mild conditions and broad functional group tolerance, making it ideal for complex substrates like this compound. wikipedia.org The aldehyde and diene functionalities are typically inert under standard Sonogashira conditions. This allows for the direct attachment of various aryl or vinyl groups to the terminus of the molecule, providing a straightforward route to more complex, conjugated structures.
| Coupling Partner (R-X) | Catalyst System | Base | Product Type |
| Iodobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | An aryl-substituted derivative (e.g., 5-Methyl-7-phenylhepta-2,4-dien-6-ynal) |
| Vinyl Bromide | PdCl₂(PPh₃)₂ / CuI | Diethylamine | A conjugated enyne derivative |
| 4-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | A heteroaryl-substituted derivative |
Synthesis of Complex Molecular Architectures Incorporating the Dienynal Framework
Detailed research findings and data tables regarding the chemical transformations and derivatization strategies for this compound in the synthesis of complex molecular architectures are not available in the reviewed scientific literature.
Conclusion and Future Research Directions
Summary of Key Research Advancements in Dienynal Chemistry
Identification of Persistent Research Challenges and Knowledge Gaps
The primary challenge concerning 5-Methylhepta-2,4-dien-6-ynal is the lack of foundational research. Key knowledge gaps include:
Synthesis: Robust and high-yielding synthetic routes specifically tailored for this compound have not been reported. Challenges likely include controlling the stereochemistry of the double bonds and preventing side reactions involving the highly reactive aldehyde and alkyne functionalities.
Characterization: Detailed spectroscopic and crystallographic data for this compound are absent from the public domain. Such data is crucial for confirming its structure and understanding its electronic properties.
Reactivity: The chemical behavior of this compound is largely unexplored. The interplay between the conjugated diene, the terminal alkyne, and the aldehyde group is expected to lead to unique reactivity patterns that have yet to be investigated.
Prospective Avenues in Synthetic Methodologies for Dienynals
Future synthetic efforts towards this compound could leverage recent advancements in catalysis and organic synthesis. Potential avenues include:
Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis of this compound would be a significant step forward, enabling the study of its chiroptical properties and potential biological activity.
Flow Chemistry: Continuous flow synthesis could offer a safer and more efficient way to handle potentially unstable dienynal intermediates and products, allowing for precise control over reaction conditions.
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide a green and highly selective alternative to traditional chemical methods.
Future Directions in Mechanistic Understanding and Reactivity Exploitation
A deeper understanding of the reaction mechanisms involving dienynals is essential for harnessing their synthetic potential. For this compound, future research could focus on:
Pericyclic Reactions: The conjugated diene system suggests the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction, where the alkyne and aldehyde could influence reactivity and selectivity.
Metal-Mediated Transformations: The alkyne moiety is a versatile handle for various metal-catalyzed transformations, including cyclizations, hydrations, and coupling reactions, which could lead to a diverse array of complex molecules.
Nucleophilic Additions: The aldehyde group is susceptible to nucleophilic attack, providing a gateway for further functionalization and the construction of more elaborate molecular scaffolds.
Potential for Advanced Chemical Applications
While speculative without experimental data, the structure of this compound suggests several potential applications:
Natural Product Synthesis: The dienynal motif is present in a number of biologically active natural products. This compound could serve as a key building block in the total synthesis of such compounds.
Materials Science: Polyunsaturated and functionalized molecules are of interest in the development of organic electronic materials. The extended π-system of this compound could impart interesting optical or electronic properties to polymers or other materials.
Chemical Biology: As a reactive and structurally unique molecule, it could be used as a chemical probe to study biological processes or as a starting point for the development of new therapeutic agents.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 5-Methylhepta-2,4-dien-6-ynal?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify functional groups and confirm conjugation in the dienynal system. Assign peaks using coupling constants and DEPT/HSQC experiments.
- Infrared (IR) Spectroscopy: Confirm the presence of the aldehyde carbonyl stretch (~1700 cm) and conjugated C=C/C≡C bonds.
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and isotopic patterns. Electron ionization (EI) or electrospray ionization (ESI) can elucidate fragmentation pathways.
- UV-Vis Spectroscopy: Characterize π→π* transitions in the conjugated system.
Methodological Note: Cross-reference experimental data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .
Advanced: How can discrepancies in NMR chemical shifts between computational predictions and experimental data be resolved?
Answer:
- Validate Computational Parameters: Ensure DFT calculations (e.g., B3LYP/6-311+G(d,p)) account for solvent effects, temperature, and relativistic corrections.
- Check Experimental Conditions: Confirm sample purity, solvent choice, and concentration. Impurities or aggregation can shift peaks.
- Dynamic Effects: Use variable-temperature NMR to probe conformational flexibility affecting shifts.
- Collaborative Refinement: Compare results with databases like NIST Chemistry WebBook for analogous compounds .
Example Workflow:
Run DFT optimization of the molecule.
Simulate NMR shifts using Gaussian or ORCA.
Compare with experimental data; adjust solvent model if mismatched.
Basic: What synthetic routes are effective for this compound?
Answer:
- Aldol Condensation: Combine a propargyl aldehyde with a methyl-substituted diene under basic conditions (e.g., KOH/ethanol).
- Alkyne Coupling: Use Sonogashira or Cadiot-Chodkiewicz coupling to introduce the alkyne moiety, followed by oxidation to the aldehyde.
- Protecting Group Strategy: Temporarily protect the aldehyde group (e.g., as an acetal) during alkyne/diene formation, then deprotect .
Key Considerations:
- Monitor reaction kinetics to avoid over-oxidation or polymerization.
- Purify intermediates via column chromatography or distillation.
Advanced: How to design experiments to study the compound’s reactivity under varying conditions (e.g., temperature, catalysts)?
Answer:
- Controlled Variable Testing: Use a factorial design to isolate effects of temperature, solvent polarity, and catalyst loading.
- Kinetic Studies: Employ stopped-flow UV-Vis or in-situ IR to track reaction progress.
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd, Cu) for selective transformations like Diels-Alder or alkyne additions.
Example Table:
| Variable | Range Tested | Observed Outcome (Yield %) |
|---|---|---|
| Temperature | 25°C, 50°C, 80°C | Optimal at 50°C (78%) |
| Catalyst (Pd) | 0.5 mol%, 1 mol% | 1 mol% improved selectivity |
Reference: Adapt protocols from fluorinated aldehyde syntheses .
Data Contradiction: How to address conflicting reports on reaction yields for this compound?
Answer:
- Reproducibility Audit: Replicate procedures exactly, noting deviations in reagent purity or equipment calibration.
- Solvent and Moisture Sensitivity: Test anhydrous vs. wet conditions; aldehydes are prone to hydration.
- Statistical Analysis: Apply ANOVA to identify significant variables across studies.
- Temporal Analysis: Consider degradation over time; store samples under inert atmospheres .
Computational Modeling: Which methods predict the compound’s stability and electronic properties?
Answer:
- DFT Calculations: Optimize geometry and compute HOMO-LUMO gaps to assess reactivity.
- Molecular Dynamics (MD): Simulate thermal stability in solvents (e.g., using AMBER or GROMACS).
- NIST Data Cross-Validation: Compare computed vibrational frequencies with experimental IR .
Software Recommendations: Gaussian, ORCA, or VASP for electronic structure; PyMol for visualization.
Crystallography: How to determine the crystal structure using SHELX?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
- Structure Solution: Apply direct methods (SHELXS) for phase determination.
- Refinement: Iterate with SHELXL, incorporating restraints for disordered regions. Validate with R-factors and residual density maps .
Key Parameters:
- Resolution: ≤ 0.8 Å for accurate bond-length measurements.
- Thermal Ellipsoids: Adjust ADPs to model atomic displacement.
Ethical Data Sharing: How to balance open data requirements with proprietary research constraints?
Answer:
- Embargo Periods: Deposit data in repositories (e.g., Zenodo) with delayed public access.
- Selective Sharing: Share aggregated data or anonymized spectra while retaining IP-sensitive details.
- Compliance: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite guidelines from the European Open Science Cloud .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
